molecular formula C19H13FN2O3 B15214345 6-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid CAS No. 924634-83-3

6-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid

Cat. No.: B15214345
CAS No.: 924634-83-3
M. Wt: 336.3 g/mol
InChI Key: YYFHQTSEVCMUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1H-Indol-3-yl)methyl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid is a complex organic compound that features both indole and quinoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Indol-3-yl)methyl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-((1H-Indol-3-yl)methyl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines .

Scientific Research Applications

2-((1H-Indol-3-yl)methyl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1H-Indol-3-yl)methyl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The indole and quinoline moieties can bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1H-Indol-3-yl)methyl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid is unique due to the combination of both indole and quinoline moieties in a single molecule. This dual structure allows it to interact with a broader range of biological targets, potentially enhancing its therapeutic efficacy .

Properties

CAS No.

924634-83-3

Molecular Formula

C19H13FN2O3

Molecular Weight

336.3 g/mol

IUPAC Name

6-fluoro-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C19H13FN2O3/c20-11-5-6-15-13(8-11)17(19(24)25)18(23)16(22-15)7-10-9-21-14-4-2-1-3-12(10)14/h1-6,8-9,21,23H,7H2,(H,24,25)

InChI Key

YYFHQTSEVCMUKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=NC4=C(C=C(C=C4)F)C(=C3O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.